N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide
Description
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound with a unique structure that allows for diverse applications in scientific research.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-15(11-5-3-6-12(11)16-18)17-22(19,20)13-7-2-4-10-8-9-21-14(10)13/h2,4,7,17H,3,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCWKVURSFPWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NS(=O)(=O)C3=CC=CC4=C3OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the Suzuki-Miyaura coupling of 2,7-dibromobenzofuran and 2-methylpyrazole-3-boronic acid, followed by N-arylation using 4-chloro-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide. The reaction conditions for these steps include the use of palladium catalysts and appropriate solvents to facilitate the coupling and arylation reactions.
Chemical Reactions Analysis
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure allows for investigations into its potential as a drug candidate, particularly in the fields of oncology and infectious diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in material science for the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1-benzofuran-7-sulfonamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazole derivatives: Similar to the compound , pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
